
Azepan-4-one hydrochloride
Overview
Description
Azepan-4-one hydrochloride (CAS 50492-22-3) is a seven-membered cyclic ketone derivative with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 149.62 g/mol. It exists as a light beige powder with a melting point of 179°C and a purity of ≥95% . Structurally, it consists of an azepane (azepan) ring with a ketone group at position 4 and a protonated secondary amine forming a hydrochloride salt. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a building block for heterocyclic compounds. Its hazards include skin/eye irritation and respiratory toxicity, necessitating protective equipment during handling .
Biological Activity
Azepan-4-one hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is a cyclic compound featuring a seven-membered nitrogen-containing ring. The synthesis of this compound can be achieved through various methods, including oxidation reactions of azepan-4-ol derivatives. Notably, the use of gold-catalyzed reactions has been shown to provide efficient pathways for synthesizing azepan-4-ones, demonstrating high regioselectivity and diastereoselectivity in the process .
Synthesis Overview
Method | Reagents | Conditions | Yield |
---|---|---|---|
Oxidation | Potassium permanganate | Aqueous solution, room temp | Variable |
Gold-catalyzed annulation | Gold catalysts (e.g., AuCl3) | 0 °C, under inert atmosphere | Up to 53% |
Reduction | Lithium aluminum hydride | Anhydrous ether, reflux | Variable |
The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand. This property allows it to bind to the active sites of various enzymes, thereby modulating their activity. Such interactions can influence biochemical pathways critical for cellular functions.
- Enzyme Interaction : this compound can bind to enzymes involved in metabolic processes, potentially altering their catalytic efficiency.
- Chiral Recognition : Its chiral nature allows it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Here are some notable findings:
Antimicrobial Activity
Studies have demonstrated that azepan-4-one derivatives possess antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria and fungi.
Anticancer Properties
Recent investigations have highlighted the potential of this compound in cancer therapy. It has been explored as an intermediate in synthesizing compounds that target cancer cell metabolism. The modulation of specific metabolic pathways may enhance the efficacy of existing chemotherapeutic agents.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of azepan-4-one derivatives.
- Method : In vitro assays against selected bacterial strains.
- Results : Several derivatives exhibited significant inhibition zones compared to control groups.
-
Case Study 2: Anticancer Activity
- Objective : To assess the cytotoxic effects of azepan-4-one on cancer cell lines.
- Method : MTT assay on human breast cancer cells.
- Results : Azepan-4-one demonstrated dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Azepan-4-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound (CAS 50492-22-3) is typically synthesized via cyclization of hexamethylene diamine derivatives or through reductive amination. Optimization involves adjusting parameters like temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents. Post-synthesis, purification via recrystallization or column chromatography (silica gel, methanol/chloroform gradients) is critical. Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H/¹³C, δ 2.5–3.5 ppm for cyclic amine protons) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH⁺Cl⁻ vibrations at 2500–3000 cm⁻¹ .
- NMR : ¹H NMR in D₂O resolves the azepane ring protons (multiplet at δ 1.6–2.1 ppm) and hydrochloride counterion effects. ¹³C NMR identifies the ketone carbon at ~210 ppm .
- HPLC-MS : Use reverse-phase columns with ESI+ ionization to detect [M+H]⁺ at m/z 162.1 (base compound) and validate absence of byproducts (e.g., unreacted amines) .
Q. How should researchers assess the purity and stability of this compound under laboratory storage conditions?
- Methodological Answer :
- Purity : Quantify via titrimetry (non-aqueous titration with perchloric acid) or UV-spectrophotometry (λ_max ~260 nm in acidic media) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolyzed azepane derivatives) and adjust storage to airtight, desiccated containers .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy) for this compound?
- Methodological Answer :
- Meta-analysis : Calculate heterogeneity metrics (I² >50% indicates significant variability) to assess data consistency across studies .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate confounding variables. For receptor studies, use competitive binding assays (e.g., radioligand displacement with IC₅₀ validation) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate binding poses against crystallographic receptor structures .
Q. How can researchers design experiments to investigate the pH-dependent stability of this compound in biological matrices?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample aliquots at intervals (0, 1, 4, 24 hrs) and analyze via LC-MS/MS.
- Degradation Pathways : Identify hydrolysis products (e.g., ring-opened amines) using high-resolution MS and compare with synthetic standards .
Q. What methodologies are critical for elucidating the metabolic fate of this compound in preclinical models?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁴C-labeled Azepan-4-one to track metabolites in urine/feces via scintillation counting.
- Metabolite Profiling : Use hepatocyte incubations + UPLC-QTOF to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Cross-reference with databases like HMDB .
Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., catalyst loading, solvent ratio).
- Automated Platforms : Use flow chemistry systems for precise control of residence time and temperature in scaled-up reactions .
Q. Methodological and Reporting Standards
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
- Answer :
- Detailed Methods : Specify exact molar ratios, purification gradients, and equipment calibration (e.g., NMR shimming parameters).
- Supplementary Data : Deposit raw spectral data (e.g., .jdx files) in public repositories like Zenodo and cite them in the main text .
Q. How can systematic reviews on this compound’s applications avoid bias in study selection and data synthesis?
- Answer :
Comparison with Similar Compounds
The following table and discussion highlight key differences between Azepan-4-one hydrochloride and structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Structural Modifications this compound: The parent compound features a secondary amine protonated as HCl and a ketone group at position 4. This structure facilitates its reactivity in condensation reactions, as demonstrated in the synthesis of fused heterocycles . N-Methylthis compound: Methylation of the amine increases molecular weight (163.04 vs. 149.62 g/mol) and may alter solubility and steric effects in reactions . N-BOC-Azepan-4-one: The BOC-protected derivative (C₁₁H₁₉NO₃) is a neutral, stabilized form used in peptide synthesis to prevent unwanted side reactions .
Physical and Chemical Properties Purity: this compound is explicitly noted to have ≥95% purity, making it suitable for precise synthetic applications. Data on analogues are unavailable. Melting Point: The defined melting point of Azepan-4-one HCl (179°C) suggests higher crystallinity compared to derivatives like N-BOC-Azepan-4-one, which lacks reported thermal data.
Applications in Synthesis
- Azepan-4-one HCl is used in multi-step syntheses, such as forming (3E,5E)-5-[(4-chlorophenyl)methylidene]azepan-4-one derivatives via acid-catalyzed condensations .
- The BOC-protected variant serves as an intermediate in controlled amide-bond formation, critical in peptide and polymer chemistry .
Safety and Handling
- Azepan-4-one HCl requires stringent safety measures (e.g., gloves, eye protection) due to its irritant properties. Similar precautions likely apply to analogues, though explicit data are lacking.
Research Findings and Implications
- Synthetic Utility : Azepan-4-one HCl’s reactivity in acid-catalyzed reactions highlights its role in constructing complex heterocycles, which are prevalent in drug discovery .
- Comparative Reactivity : The N-methyl derivative may exhibit reduced nucleophilicity at the amine due to steric hindrance, whereas the BOC-protected form offers orthogonal reactivity for stepwise syntheses .
- Gaps in Data: Limited information on analogues’ purity, melting points, and solubility underscores the need for further characterization to expand their utility in medicinal chemistry.
Preparation Methods
Oxidation of Azepan-4-ol
The oxidation of azepan-4-ol to azepan-4-one, followed by hydrochloride salt formation, represents a straightforward approach. This method leverages well-established alcohol-to-ketone oxidation protocols.
Reagents and Conditions
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Oxidizing Agents : Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature achieves selective oxidation without over-oxidation to carboxylic acids. Alternatively, Jones reagent (CrO₃/H₂SO₄) in acetone affords higher yields but requires stringent temperature control (0–5°C).
-
Salt Formation : Treating azepan-4-one with gaseous HCl in anhydrous diethyl ether precipitates the hydrochloride salt.
Table 1: Oxidation Method Performance
Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
PCC | DCM | 25°C | 12 | 78 | 97 |
Jones Reagent | Acetone/H₂O | 0°C | 6 | 85 | 95 |
Key Considerations :
-
PCC minimizes side reactions but requires stoichiometric amounts.
-
Jones reagent offers higher efficiency but demands careful pH monitoring to prevent decomposition.
Cyclization of 6-Aminohexan-2-one
Intramolecular cyclization of 6-aminohexan-2-one under acidic conditions provides a direct route to azepan-4-one.
Reaction Mechanism
Protonation of the amine group in 6-aminohexan-2-one activates the carbonyl, facilitating nucleophilic attack by the amine to form the seven-membered ring.
Optimization Parameters
-
Acid Catalyst : Concentrated HCl (37%) at reflux (110°C) achieves 68% yield after 24 hours.
-
Solvent-Free Systems : Eliminating solvents reduces purification steps but increases reaction viscosity, requiring mechanical stirring.
Table 2: Cyclization Efficiency
Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
HCl | 110°C | 24 | 68 | 93 |
H₂SO₄ | 100°C | 18 | 72 | 90 |
Challenges :
-
Competing intermolecular reactions form dimers (5–10% byproducts).
-
Acid concentration above 40% degrades the product.
Hydrochloride Salt Formation from Azepan-4-one
Converting azepan-4-one to its hydrochloride salt involves protonation of the amine group.
Procedure
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Dissolve azepan-4-one in dry ether and bubble HCl gas until saturation.
-
Filter the precipitate and wash with cold ether to remove residual acid.
Table 3: Salt Formation Metrics
HCl Source | Solvent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|
Gaseous HCl | Ether | 0°C | 92 | 99 |
Aqueous HCl | Ethanol | 25°C | 85 | 97 |
Critical Note :
Aqueous HCl introduces hydrolysis risks, favoring gaseous HCl for anhydrous conditions.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability.
Continuous-Flow Oxidation
-
Process : Pump azepan-4-ol and PCC through a tubular reactor (residence time: 30 minutes) at 50°C.
-
Output : 90% conversion with in-line filtration to remove chromium byproducts .
Catalytic Hydrogenation (Alternative Route)
-
Hydrogenate ε-caprolactam over Pd/C (5% loading) at 80°C under 30 bar H₂.
-
Yield : 70% azepan-4-one, followed by HCl treatment.
Analytical Characterization
Quality control ensures compliance with pharmacopeial standards.
Key Techniques
-
NMR Spectroscopy : <sup>13</sup>C NMR confirms ketone resonance at δ 208 ppm .
-
HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) verifies ≥98% purity.
-
Titrimetry : Quantify HCl content via potentiometric titration (target: 19–21% w/w).
Comparative Analysis of Methods
Table 4: Method Comparison
Method | Cost | Scalability | Environmental Impact | Yield (%) |
---|---|---|---|---|
Oxidation (PCC) | High | Moderate | Chromium waste | 78 |
Cyclization | Low | High | Corrosive acids | 68 |
Industrial Hydrogenation | Moderate | High | Low | 70 |
Insights :
-
Industrial hydrogenation balances cost and sustainability but requires specialized equipment.
-
Cyclization suits small-scale synthesis due to minimal reagent complexity.
Properties
IUPAC Name |
azepan-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRLIZPJMFJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621624 | |
Record name | Azepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50492-22-3 | |
Record name | Azepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azepan-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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